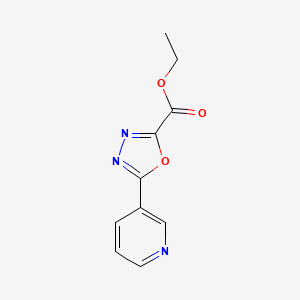

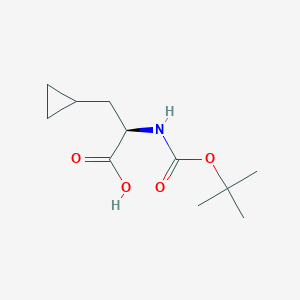

![molecular formula C17H30N2O5 B3164989 (2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid CAS No. 894789-27-6](/img/structure/B3164989.png)

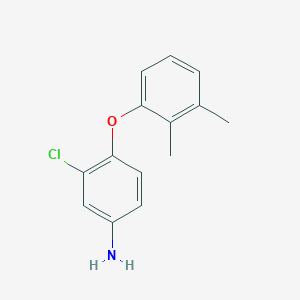

(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid

Übersicht

Beschreibung

“(2S)-[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]aminoethanoic acid” is a unique chemical compound. Its empirical formula is C12H21NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves heating diethanolamine with benzyl chloride to reflux for 1-1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete. Ammonia gas is then passed through the reaction for 2.5-3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5-1 hour. Hydrogen gas is then passed through the reaction to remove the benzyl group, yielding the product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the tert-butoxycarbonyl group and the methyl-L-alanyl group attached to the amino group adds complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, which can be removed under certain conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.431. It has a density of 1.1±0.1 g/cm3. The boiling point is 524.7±43.0 °C at 760 mmHg. The flash point is 271.1±28.2 °C .Wissenschaftliche Forschungsanwendungen

Non-Proteinogenic Amino Acids in Plants

Biosynthesis and Role in Stress Response

Research has highlighted the synthesis of over 250 non-proteinogenic amino acids by plants, which play roles in anti-herbivory, anti-microbial activities, response to abiotic stresses, nitrogen storage, and as plant hormones. β-Alanine, a non-proteinogenic amino acid, is accumulated in plants as a generic stress response molecule, involved in protecting plants from temperature extremes, drought, and heavy metal shock. It also participates in lignin biosynthesis and ethylene production in some species (Parthasarathy, Savka, & Hudson, 2019).

Neurotoxic Amino Acids from Cyanobacteria

BMAA and Its Implications

Cyanobacteria produce BMAA (β-methylamino-l-alanine) and its structural isomers, which are associated with neurodegenerative diseases. The presence of these non-proteinogenic amino acids in cyanobacteria-based food supplements poses a risk for human intake, emphasizing the need for further research and quality control guidelines (Manolidi, Triantis, Kaloudis, & Hiskia, 2019).

Biosensors for Amino Acids

Detection and Applications

Biosensors for D- and L-amino acids offer rapid, specific, and highly sensitive detection methods, crucial for the safety and quality of foods, human health, and neurological research. These biosensors overcome the drawbacks of traditional analytical methods, suggesting their importance in future research and applications (Pundir, Lata, & Narwal, 2018).

Metabolism of Aspartyl Moiety in Aspartame

Pathways and Incorporation into Body Constituents

The metabolism of the aspartyl moiety from aspartame involves its conversion to CO2 or incorporation into body constituents such as other amino acids and proteins. This review outlines the metabolic pathways of aspartate, showing that it is metabolized similarly to dietary aspartic acid (Ranney & Oppermann, 1979).

Wirkmechanismus

Target of Action

It contains atert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is often used in the synthesis of peptides .

Mode of Action

The Boc group in the compound serves as a protecting group for amines. It prevents the amine from reacting with other functional groups during chemical reactions . The Boc group can be removed under acidic conditions, revealing the amine group for subsequent reactions .

Biochemical Pathways

The presence of the boc group suggests that it may be involved in peptide synthesis or other reactions involving amines .

Pharmacokinetics

The compound’s molecular weight is 342431 , which is within the range generally considered favorable for oral bioavailability. The compound’s logP value is 3.17 , suggesting it has a balance of hydrophilic and lipophilic properties, which is important for drug absorption and distribution.

Result of Action

The removal of the boc group under acidic conditions would reveal the amine group, potentially allowing it to participate in further reactions .

Action Environment

Environmental factors such as pH can influence the action of this compound. For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability could be influenced by the acidity of its environment.

Eigenschaften

IUPAC Name |

(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O5/c1-11(19(5)16(23)24-17(2,3)4)14(20)18-13(15(21)22)12-9-7-6-8-10-12/h11-13H,6-10H2,1-5H3,(H,18,20)(H,21,22)/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNWFBAGRUJPNF-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)

![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)

![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)

![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/structure/B3165003.png)